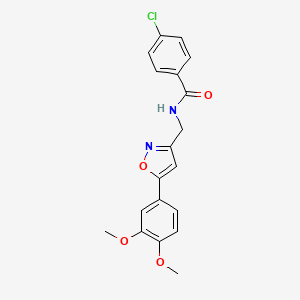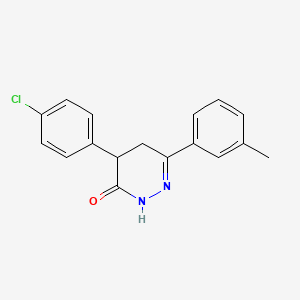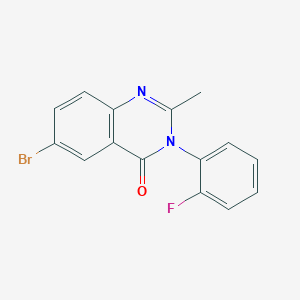
1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is a useful research compound. Its molecular formula is C20H22ClN5O3 and its molecular weight is 415.88. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Sensor Development
This compound can be utilized in the synthesis of fluorescent dyes and biosensors for protein assays. The presence of the 5-chloropyrimidin-2-yl moiety contributes to the fluorescent properties, making it suitable for developing sensors that can detect specific biochemical interactions .
Organic Synthesis
In organic chemistry, the compound serves as a precursor for synthesizing various derivatives with potential anti-inflammatory properties. It can be used to create novel benzamides, which are evaluated for their efficacy in inhibiting COX enzymes, thus contributing to the development of new anti-inflammatory drugs .
Pharmacological Research
The structure of this compound suggests its utility in pharmacology, particularly in the synthesis of molecules with potential therapeutic effects. Its imidazolidinone core is a common feature in many pharmacologically active molecules, indicating its relevance in drug design and discovery .
Medicinal Chemistry
In medicinal chemistry, the compound’s imidazole ring is of particular interest. Imidazole derivatives are known for a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This compound could be a key intermediate in synthesizing new drugs with these activities .
Antidepressant Synthesis
The compound’s structure allows for its use in the synthesis of antidepressant drugs. The piperidine and chloropyrimidine groups are often found in molecules that interact with central nervous system receptors, which could lead to the development of new treatments for depression .
Glucagon-like Peptide 1 (GLP-1) Receptor Agonists
Given its structural complexity, this compound could be modified to develop peptide agonists of the GLP-1 receptor, which are promising candidates for treating diabetes due to their ability to amplify glucose-dependent insulin secretion .
properties
IUPAC Name |
1-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3/c21-15-11-22-19(23-12-15)29-17-7-4-8-24(13-17)18(27)14-25-9-10-26(20(25)28)16-5-2-1-3-6-16/h1-3,5-6,11-12,17H,4,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAZQHJHKFQIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2862685.png)



![diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2862690.png)
![2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid](/img/structure/B2862692.png)

![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2862694.png)

![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/no-structure.png)



![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2862707.png)